molecular formula C12H13N5OS B5788147 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-phenylacetamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B5788147
M. Wt: 275.33 g/mol
InChI Key: IRGSJMYDZBSVTR-UHFFFAOYSA-N
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Description

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-phenylacetamide is a diaminopyrimidine derivative characterized by a pyrimidine core substituted with amino groups at the 4- and 6-positions, linked via a thioacetamide bridge to a phenyl group. Its folded conformation, stabilized by intramolecular N—H⋯N hydrogen bonds, enables unique supramolecular interactions in crystal lattices, such as layered or three-dimensional networks . The diaminopyrimidine moiety is critical for biological activity, as amino groups enhance hydrogen bonding with target proteins, making it a candidate for antiviral (e.g., NS2B/NS3 Dengue protease inhibition) and anticancer applications .

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c13-9-6-10(14)17-12(16-9)19-7-11(18)15-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,18)(H4,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGSJMYDZBSVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-phenylacetamide typically involves the following steps :

    Starting Materials: The synthesis begins with 4,6-diaminopyrimidine and phenylacetic acid.

    Formation of Intermediate: The 4,6-diaminopyrimidine is reacted with a suitable thiolating agent to introduce the sulfanyl group at position 2.

    Acetamide Formation: The intermediate is then reacted with phenylacetic acid under appropriate conditions to form the acetamide linkage.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions :

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the acetamide group.

    Substitution: The amino groups on the pyrimidine ring can undergo substitution reactions with various electrophiles.

    Hydrogen Bonding: The compound forms hydrogen bonds, which play a crucial role in its crystal structure and interactions with biological targets.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

Structural Characteristics

The molecular structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-phenylacetamide is characterized by a pyrimidine ring linked to a thioacetamide moiety. The compound exhibits unique conformational features due to intramolecular hydrogen bonding, which stabilizes its folded conformation. For example, studies have shown that the pyrimidine ring can be inclined at angles ranging from 56° to 67° relative to adjacent aromatic rings, influencing its biological activity and interaction with target proteins .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it has shown promising results against breast cancer cell lines such as MCF-7 and T47-D, with IC50 values indicating effective inhibition of cell proliferation .

Case Study: Cytotoxicity Assessment

A detailed assessment of cytotoxicity was performed using the MTT assay on multiple cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancerous cells while sparing normal cells:

Cell LineIC50 Value (µM)
MCF-727.7
T47-D39.2
NIH-3T3 (normal)>100

This selectivity suggests that the compound may have a favorable safety profile for therapeutic applications in oncology .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral activity . Pyrimidine derivatives are known for their efficacy against various viral infections, including HIV and HSV. The compound's structural features may facilitate interactions with viral enzymes or receptors, potentially inhibiting viral replication .

Mechanism of Action

The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors . The compound inhibits the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of cell proliferation, making it a potential anti-cancer agent. Additionally, the compound’s ability to form hydrogen bonds enhances its binding affinity to biological targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups: Nitro (3-NO₂) and chloro (2-Cl) substituents increase dihedral angles compared to methyl (2-CH₃), suggesting steric and electronic effects .
  • 4,6-Diamino vs. 4,6-dimethyl substitution: Dimethylpyrimidine analogues exhibit near-perpendicular ring orientations (88.86°), reducing intramolecular hydrogen bonding and altering crystal packing .

Supramolecular and Crystallographic Features

The diaminopyrimidine core facilitates distinct hydrogen-bonding motifs:

  • Intramolecular interactions : N—H⋯N bonds stabilize folded conformations, while intermolecular interactions (N—H⋯O, N—H⋯Cl) form layered or 3D frameworks. For example:
    • The parent compound forms inversion dimers via N—H⋯N bonds, creating ac-plane-parallel layers .
    • 3-Nitrophenyl and 2-chlorophenyl derivatives exhibit bifurcated hydrogen bonds (N—H⋯O/Cl), leading to tighter packing .
  • Dimethylpyrimidine analogues: Lack amino groups, resulting in weaker C—H⋯π interactions and less stable crystal networks .

Mechanistic Insights :

  • Antiviral activity: The diaminopyrimidine scaffold binds to viral proteases via dual N—H⋯O hydrogen bonds, as shown in molecular docking studies .
  • SIRT2 inhibition: Dimethylpyrimidine derivatives lack amino groups, relying on hydrophobic interactions for target binding .

Biological Activity

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in the context of its pharmacological applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For example, studies have shown that certain analogs can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

CompoundBacterial StrainInhibition Zone (mm)
Compound IE. coli15
Compound IIS. aureus18
Compound IIIP. aeruginosa12

This table summarizes the antimicrobial effectiveness of different analogs derived from the main compound .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. For instance, a study demonstrated that treatment with this compound led to a significant decrease in cell viability in human lung cancer cells.

Case Study:
In vitro studies using A549 lung cancer cells showed that the compound reduced cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment. The mechanism was associated with increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : Some studies suggest that it may act as an inhibitor of certain kinases involved in cell proliferation.
  • DNA Interaction : The compound has shown potential in binding to DNA, which could disrupt replication processes in rapidly dividing cells such as cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It may also influence ROS levels within cells, promoting oxidative stress that can lead to apoptosis in cancerous cells.

Q & A

Q. What are the standard synthetic routes for 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-phenylacetamide?

The compound is typically synthesized via nucleophilic substitution. For example, reacting 2-thio-4,6-diaminopyrimidine with 2-chloro-N-phenylacetamide in refluxing ethanol. Solvent selection (e.g., ethanol or chloroform-acetone mixtures) and stoichiometric ratios (e.g., 1:1 molar ratio) are critical for yield optimization. Single crystals for structural analysis are often obtained by slow evaporation of solvent mixtures .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Bruker APEX2 detectors, with refinement via SHELXL2016. Key parameters include space group identification, bond lengths (e.g., C–S bond ~1.75 Å), and torsion angles. Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize the folded conformation, as observed in analogs like N-(4-chlorophenyl) derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm). High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., m/z 331.09 for C₁₂H₁₄N₆OS). Fourier-transform infrared (FT-IR) identifies functional groups (e.g., N–H stretches at ~3350 cm⁻¹) .

Advanced Research Questions

Q. How do dihedral angles between aromatic rings influence molecular interactions?

The pyrimidine and phenyl rings exhibit dihedral angles ranging from 42° to 67°, as seen in chlorophenyl analogs. Larger angles reduce π-π stacking propensity but may enhance hydrogen bonding with target proteins. Computational tools like Gaussian or ORCA can model these interactions using density functional theory (DFT) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., bond length variations) require multi-technique validation:

  • Compare SC-XRD data with DFT-optimized geometries.
  • Use factorial design to test solvent polarity or temperature effects on NMR shifts .
  • Cross-validate with Raman spectroscopy for vibrational modes .

Q. How can computational methods optimize synthesis conditions?

Quantum chemical reaction path searches (e.g., via GRRM or AFIR) predict transition states and intermediates. Machine learning (ML) models trained on reaction databases (e.g., Reaxys) can recommend optimal solvents, catalysts, or temperatures. For example, ethanol reflux may be prioritized over DMF due to lower activation energy .

Q. What role do intramolecular hydrogen bonds play in biological activity?

The N–H⋯N hydrogen bond in the pyrimidine ring stabilizes a bioactive conformation, enhancing binding to enzymes like dihydrofolate reductase (DHFR). Mutagenesis studies or isothermal titration calorimetry (ITC) quantify binding affinity changes when this bond is disrupted .

Q. How to design analogs with improved solubility without compromising activity?

Structural modifications guided by QSAR:

  • Introduce polar groups (e.g., –OH, –COOH) at the phenyl ring’s para position.
  • Replace the acetamide moiety with sulfonamide for enhanced water solubility. Validate via shake-flask solubility assays and LogP calculations .

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